1-(Trifluoroacetyl)-4-piperidinol

Übersicht

Beschreibung

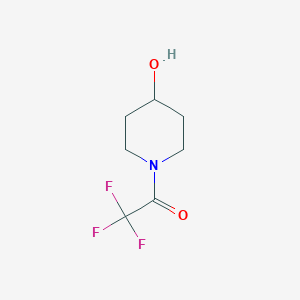

1-(Trifluoroacetyl)-4-piperidinol is an organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidinol moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoroacetyl group. The trifluoroacetyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the molecule. This compound finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)-4-piperidinol can be synthesized through several methods. One common approach involves the reaction of 4-piperidinol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product with high purity. Another method involves the use of trifluoroacetyl chloride as the trifluoroacetylating agent, which reacts with 4-piperidinol under similar conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoroacetyl)-4-piperidinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of trifluoroacetyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl derivatives.

Substitution: Formation of substituted piperidinol derivatives.

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

One of the notable applications of 1-(Trifluoroacetyl)-4-piperidinol is its potential as an anti-tuberculosis agent. Research has identified this compound as a part of a larger class of piperidinols that exhibit promising anti-tuberculosis activity. A study conducted screening commercially available compound libraries found that certain derivatives of piperidinol demonstrated significant efficacy against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.5 μg/mL .

Case Study: Structure-Activity Relationship

- Objective : To optimize the structure for enhanced activity.

- Method : A 22-member optimization library was synthesized, leading to the identification of compounds with improved anti-tuberculosis properties.

- Findings : Some derivatives showed good activity but were limited by side effects during in vivo testing, highlighting the need for further optimization .

Antiviral Properties

The antiviral potential of this compound has also been explored, particularly in the context of coronavirus infections. A novel class of 1,4,4-trisubstituted piperidines, which includes this compound, has been identified as non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2 .

Case Study: Inhibition Mechanism

- Objective : To evaluate inhibition against SARS-CoV-2.

- Method : In silico studies were conducted to assess binding affinity to Mpro.

- Results : While inhibition was modest, it established a foundation for further development of these compounds as antiviral agents .

Anticancer Activity

The anticancer properties of piperidine derivatives, including this compound, have gained attention due to their ability to induce apoptosis in cancer cells. Recent studies have indicated that certain piperidine-based compounds exhibit cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Research Focus : Evaluation of piperidine derivatives against hypopharyngeal tumor cells.

- Results : Compounds demonstrated better cytotoxicity and apoptosis induction compared to standard chemotherapy agents like bleomycin .

Synthesis and Chemical Properties

The synthesis of this compound involves acylation reactions using trifluoroacetic anhydride or other acylating agents. This process allows for the introduction of trifluoroacetyl groups, which enhance the compound's biological activity and solubility.

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Acylation Reaction | Trifluoroacetic anhydride | High | Enhances solubility and activity |

Wirkmechanismus

The mechanism of action of 1-(Trifluoroacetyl)-4-piperidinol is primarily influenced by the trifluoroacetyl group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The electron-withdrawing nature of the trifluoroacetyl group can enhance the binding affinity of the compound to its targets, leading to increased biological activity. Additionally, the compound can modulate specific signaling pathways, resulting in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoroacetyl)-4-piperidinol can be compared with other similar compounds, such as:

1-(Trifluoroacetyl)-piperidine: Similar structure but lacks the hydroxyl group, resulting in different reactivity and biological activity.

4-(Trifluoromethyl)-piperidinol: Contains a trifluoromethyl group instead of a trifluoroacetyl group, leading to different chemical properties and applications.

1-(Trifluoroacetyl)-4-methylpiperidinol: Contains a methyl group, which can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific combination of the trifluoroacetyl group and the piperidinol moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(Trifluoroacetyl)-4-piperidinol, a compound with the CAS number 93343-02-3, has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a trifluoroacetyl group. Its molecular formula is C₇H₈F₃NO, and it has a molecular weight of approximately 195.14 g/mol. The presence of the trifluoroacetyl group significantly influences its chemical reactivity and biological interactions.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antibacterial properties against various bacterial strains. For instance, studies have shown its efficacy against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases. Mechanistic studies suggest that it may modulate pathways related to cyclooxygenase (COX) enzymes .

- Anticancer Properties : Preliminary investigations have indicated that this compound can induce apoptosis in cancer cell lines. It appears to interact with specific molecular targets involved in cell cycle regulation and apoptosis, making it a candidate for further anticancer drug development .

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For example, its interaction with COX enzymes reduces the production of inflammatory mediators .

- DNA Interaction : There is evidence suggesting that the compound can bind to DNA, leading to alterations in gene expression associated with cell growth and apoptosis. This property is particularly relevant in the context of cancer therapy .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1 : A study evaluating the antimicrobial efficacy of various piperidine derivatives found that this compound exhibited notable activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.

- Case Study 2 : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Comparative Analysis

To better understand the effectiveness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Piperidine Derivative A | Moderate | Low | Moderate |

| Piperidine Derivative B | Low | High | High |

This table illustrates that while several piperidine derivatives exhibit varying degrees of biological activity, this compound stands out for its combined antimicrobial, anti-inflammatory, and anticancer properties.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQXDGUSKGKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579208 | |

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-02-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.